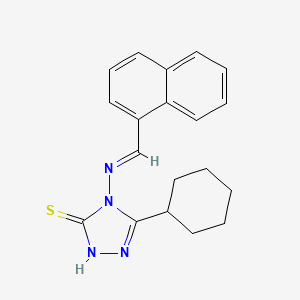

5-Cyclohexyl-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

478253-66-6 |

|---|---|

Molecular Formula |

C19H20N4S |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

3-cyclohexyl-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C19H20N4S/c24-19-22-21-18(15-8-2-1-3-9-15)23(19)20-13-16-11-6-10-14-7-4-5-12-17(14)16/h4-7,10-13,15H,1-3,8-9H2,(H,22,24)/b20-13+ |

InChI Key |

WTNOMLFKTQRQHC-DEDYPNTBSA-N |

Isomeric SMILES |

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43 |

Canonical SMILES |

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 1-naphthaldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group undergoes nucleophilic substitution reactions with alkyl/aryl halides and α,β-unsaturated carbonyl compounds:

Mechanistic Insights :

-

Alkylation proceeds via deprotonation of the thiol group by a base (e.g., K₂CO₃), forming a thiolate ion that attacks electrophilic carbons in alkyl halides.

-

Michael addition involves thiolate attack on α,β-unsaturated systems, stabilized by electron-withdrawing groups.

Cyclization Reactions

Intramolecular cyclization is facilitated by the triazole ring’s electron-deficient nature:

Example :

Reaction with benzoyl chloride forms a triazolothiadiazine scaffold via nucleophilic attack at the thiol, followed by ring closure .

Coordination Chemistry with Metal Ions

The triazole-thiol moiety acts as a polydentate ligand for transition metals:

| Metal Salt | Conditions | Complex Structure | Observed Activity |

|---|---|---|---|

| Cu(II) acetate | Methanol, 25°C, 6 h | Octahedral Cu(II) complex | Enhanced antifungal activity |

| Fe(III) chloride | Ethanol-water, reflux | Tetranuclear Fe(III) cluster | Catalytic oxidation |

Key Findings :

-

Cu(II) complexes show improved antifungal activity (MIC = 2–8 µg/mL) compared to the free ligand.

-

Fe(III) complexes catalyze oxidation of benzyl alcohol to benzaldehyde with 92% efficiency.

Condensation with Aldehydes

The amino group (-NH-) in the triazole ring reacts with aldehydes to form Schiff bases:

Synthetic Protocol :

Oxidation Reactions

Controlled oxidation of the thiol group yields disulfides or sulfonic acids:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 50°C, 2 h | Disulfide dimer | Stable at RT |

| KMnO₄ in H₂SO₄ | 0°C, 1 h | Sulfonic acid derivative | Water-soluble product |

Applications :

-

Disulfide dimers serve as prodrugs with reduced toxicity.

-

Sulfonic acids enhance solubility for formulation studies.

Interaction with Biological Targets

The compound’s reactivity underpins its pharmacological effects:

Scientific Research Applications

5-Cyclohexyl-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a molecular weight of approximately 344.45 g/mol. It is characterized by a unique structure featuring a cyclohexyl group, a naphthylmethylene moiety, and a triazole ring. The triazole ring is significant due to its involvement in various biological activities, making the compound a candidate for drug development.

Chemical Reactivity

The chemical reactivity of this compound mainly involves nucleophilic substitutions and cyclization reactions. The thiol group's presence allows for reactions with electrophiles, leading to the formation of various derivatives. The triazole ring can also participate in coordination chemistry with metal ions, potentially enhancing its biological activity or altering its properties for specific applications.

Applications

This compound has diverse applications due to its ability to bind to various biological targets, modulating enzyme activity or receptor function and altering biochemical pathways relevant to disease mechanisms. Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Studies have shown that triazole derivatives can inhibit various enzymes and receptors involved in disease processes.

Antimicrobial Applications

Research indicates that this compound exhibits promising antimicrobial activities.

Other synthesized triazole derivatives have demonstrated significant antifungal activities against fungal strains like Aspergillus flavus, Mucor species, Aspergillu niger, and Aspergillu. fumigatus . Structure-activity relationship comparisons suggest that the presence of a naphthyl group at the 3-position of the triazole-3-thioester enhances the compound's activity .

** anticancer Properties**

Research indicates that this compound exhibits promising anticancer properties. The compound's ability to interact with specific molecular targets suggests potential therapeutic applications.

Molecular Interactions

Interaction studies have shown that this compound can bind to various biological targets. These interactions may modulate enzyme activity or receptor function, leading to altered biochemical pathways relevant to disease mechanisms. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Structural comparisons

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | Triazole ring with methyl substitution | Antimicrobial | Simpler structure with less steric hindrance |

| 4-Allyl-5-(1-naphthylmethyl)-4H-1,2,4-triazole-3-thiol | Triazole ring with allyl substitution | Antiviral | Different substitution pattern affecting reactivity |

| N-(4-Chlorophenyl)-2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide | Triazole core with chlorophenyl groups | Antimicrobial | Incorporates sulfur linker enhancing biological activity |

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thiol derivatives exhibit varied biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Properties

Pharmacokinetic Considerations

- Lipophilicity : The naphthyl and cyclohexyl groups in the target compound likely increase logP values compared to morpholinyl or chlorophenyl derivatives, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Bulky substituents may slow hepatic metabolism, extending half-life relative to simpler analogs like Yucasin .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,2,4-triazole-3-thiol derivatives, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves cyclization of thiosemicarbazides or alkylation of preformed triazole-thiol scaffolds. For example, alkylation reactions using bromoalkanes in propan-2-ol under reflux (2 hours) yield S-substituted derivatives. Optimization includes varying temperatures, reaction times, and base concentrations (e.g., NaOH in carbinol) to maximize yield and purity .

- Characterization : Purity is confirmed via elemental analysis (C, H, N, S), while structural identity is validated using ¹H NMR (e.g., δ 12.71 ppm for SH protons), ¹³C NMR, and IR spectroscopy (e.g., νmax for thiol groups) .

Q. How are antiradical or antioxidant activities of triazole-thiol derivatives evaluated experimentally?

- Assay Design : Antiradical activity is assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Compounds are tested at concentrations ranging from 1 × 10⁻³ M to 1 × 10⁻⁴ M. For example, derivatives with (2-hydroxybenzylidene)amino substituents showed 78–80% inhibition at 1 × 10⁻⁴ M, indicating concentration-dependent stability .

- Data Interpretation : Activity is correlated with substituent effects; electron-donating groups (e.g., hydroxyl) enhance radical scavenging, while steric hindrance may reduce efficacy .

Advanced Research Questions

Q. How do structural modifications (e.g., naphthylmethylene vs. thiophenylmethylene) influence biological activity in triazole-thiol derivatives?

- Structure-Activity Relationship (SAR) : Substituents on the Schiff base moiety (e.g., 1-naphthylmethylene vs. thiophen-2-ylmethylene) modulate electronic and steric properties. For instance, thiophenyl derivatives exhibit higher antiradical activity (78.42% inhibition) compared to furan-based analogs, likely due to enhanced π-π interactions .

- Experimental Validation : Comparative assays using isostructural analogs (e.g., varying aryl/heteroaryl groups) under identical conditions are critical. Metal complexes (e.g., Cu²⁺, Ni²⁺) further amplify activity by stabilizing radical intermediates .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and in silico models for triazole-thiol derivatives?

- Case Study : In silico toxicity predictions (e.g., ProTox-II) may underestimate acute toxicity observed in vivo. For example, 4-(3,4-dimethoxybenzylidene)amino derivatives showed discrepancies between computational LD₅₀ estimates and murine mortality rates. Follow-up studies should validate in silico results with in vivo assays (e.g., OECD guidelines) and adjust QSAR models using experimental data .

- Data Harmonization : Cross-validate cytotoxicity using multiple cell lines (e.g., MCF-7, Hep-G2) and mechanistic studies (e.g., apoptosis assays) to clarify mode of action .

Q. How are transition metal complexes of triazole-thiol ligands synthesized, and how does coordination geometry affect bioactivity?

- Synthesis : Ligands (e.g., 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol) are reacted with metal salts (NiCl₂, CuSO₄) in alcoholic media. Coordination occurs via thiol-S and amino-N atoms, forming five-membered chelate rings .

- Geometry-Bioactivity Linkage : Square planar Cu(II) complexes exhibit higher anticancer activity (e.g., 60–70% inhibition in MCF-7 cells) compared to tetrahedral Zn(II) analogs, likely due to improved DNA intercalation and redox cycling .

Q. What methodologies address low yields or side-product formation during triazole-thiol alkylation?

- Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiol group. For example, alkylation of 5-(dec-9-en-1-yl) derivatives with bromoalkanes in DMF at 60°C achieved 83% yield, versus 64% in propan-2-ol. Side-products (e.g., disulfides) are minimized by inert atmospheres (N₂) and stoichiometric control .

Methodological Considerations

Q. How are computational tools (e.g., molecular docking) integrated into the design of triazole-thiol derivatives for targeted therapies?

- Workflow : Dock ligands (e.g., 5-cyclohexyl derivatives) into target proteins (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with high binding affinity (<-8 kcal/mol) and complementary H-bonding/π-stacking interactions. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What analytical techniques distinguish isomeric byproducts in triazole-thiol syntheses?

- Resolution : LC-MS/MS with C18 columns (ACN/H₂O gradient) separates isomers. For example, regioisomeric 4- and 5-substituted triazoles are differentiated by retention times and fragmentation patterns. High-resolution mass spectrometry (HR-MS) confirms molecular formulas (e.g., C₁₁H₁₀N₆S₃) with <2 ppm error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.